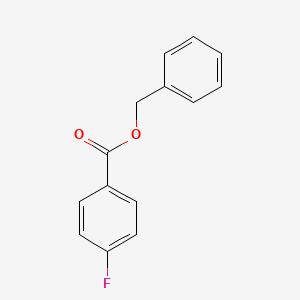

Benzyl 4-fluorobenzoate

Cat. No. B1620080

Key on ui cas rn:

59986-44-6

M. Wt: 230.23 g/mol

InChI Key: CNTWNLQFUTWHID-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08324385B2

Procedure details

A solution of 4-fluoro-benzoic acid benzyl ester (720 mg, 3.13 mmol) in dioxane (10 mL) was treated with diisopropyl ethyl amine (1.64 mL, 9.39 mmol), ethyl isonipecotate (1.54 g, 9.39 mmol), a catalytic amount of DMAP and heated in a sealed tube at 120° C. for approximately 18 h. The mixture was then cooled, followed addition of another portion of ethyl isonipecotate (1.54 g, 9.39 mmol) and the mixture was reheated at 120° C. After stirring for one more day the mixture was cooled, another portion of ethyl isonipecotate (1.54 g, 9.39 mmol) was added and the mixture was heated again at 120° C. and stirred for an additional 3 day period. The mixture was then cooled and partitioned between EtOAc and water. The EtOAc layer was collected, dried over Na2SO4, filtered and concentrated and the residue was chromatographed with a silica gel column and 0-50% Et2O in hexanes gradient. The intermediate isolated from this operation was dissolved in EtOH (15 mL). Followed addition of 10% Pd/C (15 mg) and the mixture was hydrogenated under one atmosphere of hydrogen for 3.5 h. Followed filtration, the solids were washed with EtOH and the combined organic layer was evaporated to afford the product (200 mg, Yield 10%). HRMS m/z calcd for C15H19NO4 [M+H]+: 278.1387. Found: 278.1387.

Identifiers

|

REACTION_CXSMILES

|

C([O:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13](F)=[CH:12][CH:11]=1)C1C=CC=CC=1.C(N(C(C)C)CC)(C)C.[NH:27]1[CH2:37][CH2:36][CH:30]([C:31]([O:33][CH2:34][CH3:35])=[O:32])[CH2:29][CH2:28]1.[H][H]>O1CCOCC1.CN(C1C=CN=CC=1)C.CCO.[Pd]>[CH2:34]([O:33][C:31]([CH:30]1[CH2:36][CH2:37][N:27]([C:13]2[CH:12]=[CH:11][C:10]([C:9]([OH:8])=[O:17])=[CH:15][CH:14]=2)[CH2:28][CH2:29]1)=[O:32])[CH3:35]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Two

|

Name

|

|

|

Quantity

|

720 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC(C1=CC=C(C=C1)F)=O

|

|

Name

|

|

|

Quantity

|

1.64 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

|

Name

|

|

|

Quantity

|

1.54 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCC(C(=O)OCC)CC1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Three

|

Name

|

|

|

Quantity

|

1.54 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCC(C(=O)OCC)CC1

|

Step Four

|

Name

|

|

|

Quantity

|

1.54 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCC(C(=O)OCC)CC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C=1C=CN=CC1

|

Step Seven

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for one more day the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reheated at 120° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for an additional 3 day period

|

|

Duration

|

3 d

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned between EtOAc and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The EtOAc layer was collected

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was chromatographed with a silica gel column and 0-50% Et2O in hexanes gradient

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The intermediate isolated from this operation

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Followed filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the solids were washed with EtOH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combined organic layer was evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1CCN(CC1)C1=CC=C(C=C1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 200 mg | |

| YIELD: PERCENTYIELD | 10% | |

| YIELD: CALCULATEDPERCENTYIELD | 23% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |